molecular formula C23H29N3O2S B088079 Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- CAS No. 13082-24-1

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-

Cat. No. B088079
CAS RN: 13082-24-1
M. Wt: 411.6 g/mol
InChI Key: WLZQYAHCMAYIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the phenothiazine family, which is widely used in medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- is complex and varies depending on the application. In medicine, this compound acts by blocking dopamine receptors, which reduces the symptoms of psychosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer treatment, it induces apoptosis and inhibits cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting plant growth.

Biochemical And Physiological Effects

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has various biochemical and physiological effects depending on the application. In medicine, it can cause sedation, hypotension, and extrapyramidal symptoms. In agriculture, it can cause toxicity to non-target organisms and environmental pollution. In material science, it can affect the properties of the synthesized materials.

Advantages And Limitations For Lab Experiments

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has several advantages and limitations for lab experiments. Its availability, low cost, and ease of synthesis make it an attractive compound for scientific research. However, its toxicity, instability, and potential environmental impact limit its use in some applications.

Future Directions

There are several future directions for the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-. In medicine, further research is needed to explore its potential as an antipsychotic, anti-inflammatory, and anticancer agent. In agriculture, more studies are required to evaluate its efficacy and safety as an insecticide and herbicide. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Overall, the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has the potential to contribute to various fields and lead to the development of new technologies and treatments.

Synthesis Methods

The synthesis of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- involves the condensation reaction between 10-chloro-2-(morpholinoacetyl)phenothiazine and 2-(dimethylamino)propylamine. This reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its antipsychotic, anti-inflammatory, and anticancer properties. In agriculture, it has been explored for its insecticidal and herbicidal activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

13082-24-1

Product Name

Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone

InChI

InChI=1S/C23H29N3O2S/c1-17(24(2)3)15-26-19-6-4-5-7-22(19)29-23-9-8-18(14-20(23)26)21(27)16-25-10-12-28-13-11-25/h4-9,14,17H,10-13,15-16H2,1-3H3

InChI Key

WLZQYAHCMAYIJT-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C

synonyms

10-(2-Dimethylaminopropyl)-10H-phenothiazin-2-yl(morpholinomethyl) ketone

Origin of Product

United States

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